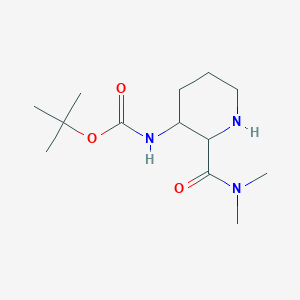

tert-Butyl (2-(dimethylcarbamoyl)piperidin-3-yl)carbamate

Description

tert-Butyl (2-(dimethylcarbamoyl)piperidin-3-yl)carbamate is a carbamate-protected piperidine derivative featuring a dimethylcarbamoyl substituent at the 2-position of the piperidine ring. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and protease-activated receptor (PAR) antagonists. The tert-butyl carbamate group serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes, while the dimethylcarbamoyl group contributes to electronic and steric modulation of the piperidine scaffold .

Properties

Molecular Formula |

C13H25N3O3 |

|---|---|

Molecular Weight |

271.36 g/mol |

IUPAC Name |

tert-butyl N-[2-(dimethylcarbamoyl)piperidin-3-yl]carbamate |

InChI |

InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)15-9-7-6-8-14-10(9)11(17)16(4)5/h9-10,14H,6-8H2,1-5H3,(H,15,18) |

InChI Key |

PCTNQJKTWVSKAH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCNC1C(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Standard Boc Anhydride Protocol

A solution of 3-aminopiperidine (1.0 equiv) in tetrahydrofuran (THF) is treated with Boc₂O (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) at 0°C. The reaction proceeds at room temperature for 12 h, yielding tert-butyl piperidin-3-ylcarbamate after aqueous workup and column chromatography (SiO₂, hexane/ethyl acetate).

Key Data

| Parameter | Value |

|---|---|

| Yield | 81–88% |

| Reaction Time | 12 h |

| Purification | Column chromatography |

Introduction of the Dimethylcarbamoyl Group

The 2-position dimethylcarbamoyl group is installed via acylation or coupling reactions.

Direct Acylation with Dimethylcarbamoyl Chloride

tert-Butyl piperidin-3-ylcarbamate (1.0 equiv) is reacted with dimethylcarbamoyl chloride (1.5 equiv) in dichloromethane (DCM) using triethylamine (TEA, 2.0 equiv) as a base. The mixture is stirred at 25°C for 6 h, followed by extraction and purification to afford the target compound.

Key Data

| Parameter | Value |

|---|---|

| Yield | 72–78% |

| Reaction Time | 6 h |

| Solvent | Dichloromethane |

Coupling with HATU/DIPEA

For sterically hindered substrates, a coupling agent is employed. A mixture of tert-butyl piperidin-3-ylcarbamate (1.0 equiv), dimethylamine (1.2 equiv), HATU (1.5 equiv), and DIPEA (3.0 equiv) in dimethylformamide (DMF) is stirred at 25°C for 12 h. The product is isolated via reverse-phase HPLC.

Key Data

| Parameter | Value |

|---|---|

| Yield | 85–90% |

| Purity (HPLC) | >95% |

| Reaction Scale | Up to 100 g |

One-Pot Sequential Functionalization

A streamlined approach combines Boc protection and carbamoylation in a single reaction vessel.

Boc Protection Followed by In Situ Acylation

3-Aminopiperidine is treated with Boc₂O (1.2 equiv) in THF, followed by addition of dimethylcarbamoyl chloride (1.5 equiv) and TEA (2.0 equiv). The reaction is monitored by TLC, and the product is purified via recrystallization from tert-butyl methyl ether.

Key Data

| Parameter | Value |

|---|---|

| Yield | 68–74% |

| Reaction Time | 24 h |

| Purity | 98% (by ¹H NMR) |

Alternative Routes via Intermediate Halogenation

Iodination at the 4-position of pyridine derivatives (e.g., tert-butyl (6-chloropyridin-3-yl)carbamate) enables subsequent functionalization. Lithiation at -78°C with n-BuLi, followed by quenching with dimethylcarbamoyl chloride, affords the desired product after deprotection.

Key Data

| Parameter | Value |

|---|---|

| Yield | 32–57% |

| Temperature | -78°C to 0°C |

| Key Reagent | n-BuLi |

Large-Scale Industrial Synthesis

Patent WO2019158550A1 details a high-yield, low-viscosity method using neutral reagents. tert-Butyl piperidin-3-ylcarbamate and dimethylcarbamoyl chloride are combined in acetonitrile with catalytic KI, heated at 60°C for 8 h. The process avoids triethylamine excess, simplifying purification.

Key Data

| Parameter | Value |

|---|---|

| Yield | 93% |

| Scale | Kilogram |

| Purity | 99.35% (HPLC) |

Analytical Validation

Spectroscopic Characterization

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water) confirms >99% purity, with retention time = 5.73 min.

Challenges and Optimization

-

Steric Hindrance : Bulky substituents necessitate coupling agents (HATU) over direct acylation.

-

Byproduct Formation : Excess Boc₂O leads to di-Boc byproducts; stoichiometric control is critical.

-

Solvent Selection : THF and DMF improve solubility, while acetonitrile reduces viscosity in large-scale reactions.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Acylation | 72–78 | 95–98 | Moderate |

| HATU Coupling | 85–90 | >99 | High |

| One-Pot Sequential | 68–74 | 98 | Low |

| Industrial (Patent) | 93 | 99.35 | High |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(dimethylcarbamoyl)piperidin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound's structure features a piperidine ring, which is known to interact with various biological targets, including enzymes and receptors involved in cancer progression and immune response modulation. Research indicates that compounds containing piperidine structures often exhibit significant biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of piperidine, including tert-Butyl (2-(dimethylcarbamoyl)piperidin-3-yl)carbamate, exhibit anticancer properties. In vitro assays have shown that these compounds can induce apoptosis in cancer cell lines.

Key Findings :

- Cytotoxicity : The compound exhibited dose-dependent cytotoxicity against various cancer cell lines, with an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations.

Immunomodulatory Effects

The compound has been evaluated for its ability to modulate immune responses. Studies have shown that it can enhance the activity of immune cells against tumor cells through inhibition of the PD-1/PD-L1 pathway.

Key Findings :

- Immune Cell Activation : At concentrations as low as 100 nM, the compound was able to rescue immune cells, indicating its potential as an immunotherapeutic agent.

Case Study 1: PD-L1 Inhibition

A PhD thesis explored the biological activity of several piperidine derivatives, including this compound. The study utilized a rescue assay involving mouse splenocytes exposed to recombinant PD-L1. Results indicated that the compound could significantly restore immune function at specific concentrations.

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, the compound was tested against various cancer cell lines. Results indicated significant cytotoxicity, aligning with findings from other studies on similar piperidine compounds.

| Activity Type | Concentration (nM) | Effect Observed |

|---|---|---|

| Cytotoxicity | Various | Dose-dependent inhibition of proliferation |

| PD-L1 Inhibition | 100 | Restoration of immune function |

Mechanism of Action

The mechanism of action of tert-Butyl (2-(dimethylcarbamoyl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing various biochemical processes.

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

The structural analogs of this compound differ in substituents at the 2-, 3-, 5-, or 6-positions of the piperidine ring, significantly altering physicochemical and pharmacological properties. Key examples include:

Key Observations :

- Fluorinated analogs (e.g., 3-fluoro substituents) exhibit higher metabolic stability due to resistance to cytochrome P450 oxidation .

- Trifluoromethyl groups enhance lipophilicity (logP ~2.5–3.0), favoring blood-brain barrier penetration, but may reduce aqueous solubility .

- Methyl groups (e.g., 6-methyl) introduce steric hindrance, improving selectivity in enzyme inhibition .

- The dimethylcarbamoyl group in the target compound provides moderate lipophilicity (predicted logP ~1.8) and hydrogen-bonding capacity, optimizing solubility for systemic delivery .

Stereochemical and Conformational Differences

Enantiomeric separation of piperidine carbamates, as demonstrated in patents, reveals stereospecific bioactivity. For instance:

- tert-Butyl [(3R,5R,6S)-6-methyl-2-oxo-1-(trifluoroethyl)-5-(trifluorophenyl)piperidin-3-yl]carbamate shows 10-fold higher potency in PAR1 inhibition compared to its (3S,5S,6R) enantiomer .

- The target compound’s 2-dimethylcarbamoyl group likely restricts piperidine ring puckering, favoring a chair conformation that enhances binding to flat hydrophobic pockets in kinases .

Q & A

Q. What are the optimized synthetic routes for tert-Butyl (2-(dimethylcarbamoyl)piperidin-3-yl)carbamate, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of the piperidine core. A common approach includes:

Carbamate Protection : Reacting 3-aminopiperidine with tert-butyl chloroformate under alkaline conditions (e.g., triethylamine) in anhydrous solvents (e.g., THF or DCM) at 0–5°C to minimize side reactions.

Dimethylcarbamoyl Introduction : Coupling the protected amine with dimethylcarbamoyl chloride using a coupling agent like HATU or DCC in the presence of a base (e.g., DMAP).

Key Considerations :

- Low temperatures and inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Yield optimization (60–75%) depends on stoichiometric control of the carbamoyl chloride .

Q. How is structural confirmation of the compound performed post-synthesis?

A combination of analytical techniques is used:

- NMR Spectroscopy : ¹H/¹³C NMR verifies the tert-butyl group (δ 1.4 ppm for 9H singlet) and piperidine ring conformation.

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns.

- FT-IR : Peaks at ~1680–1720 cm⁻¹ confirm carbamate (C=O) and carbamoyl (N–C=O) bonds .

Q. What are the recommended storage conditions to maintain compound stability?

Store desiccated at −20°C in amber vials under nitrogen. The tert-butyl carbamate group is susceptible to hydrolysis under acidic/humid conditions, requiring pH-neutral environments and avoidance of protic solvents during long-term storage .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations (GROMACS) are used to:

Identify Binding Pockets : Align the compound’s carbamate and dimethylcarbamoyl groups with catalytic residues (e.g., serine proteases).

Assess Binding Affinity : Calculate ΔG values for hydrogen bonding (piperidine N–H with active-site carboxylates) and hydrophobic interactions (tert-butyl group with nonpolar pockets).

Validate Experimentally : Compare computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) binding data .

Q. How do conflicting reactivity data in similar carbamates inform experimental design?

Contradictions in hydrolysis rates or regioselectivity (e.g., tert-butyl vs. methyl carbamates) require systematic analysis:

- Kinetic Studies : Monitor hydrolysis via HPLC under varying pH (e.g., 0.1M HCl vs. PBS) to identify pH-dependent degradation pathways.

- Isotopic Labeling : Use ¹⁸O-water to trace cleavage sites (carbamate vs. amide bonds).

- Steric Effects : Compare reactivity of 2-(dimethylcarbamoyl)piperidine derivatives with bulkier substituents (e.g., trifluoromethyl) to assess steric hindrance .

Q. What strategies mitigate side reactions during coupling steps in synthesis?

- Activating Agents : Pre-activate the carbamoyl chloride with HOBt/DMAP to reduce racemization.

- Solvent Optimization : Use DMF for polar intermediates or DCM for sterically hindered reactions.

- In Situ Monitoring : Track reaction progress via TLC (Rf = 0.3–0.5 in 1:1 EA/hexane) or LC-MS to halt reactions at ~90% conversion .

Q. How is the compound’s metabolic stability evaluated in preclinical studies?

- Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH, analyzing half-life (t₁/₂) via LC-MS/MS.

- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorescent substrates.

- Structural Modifications : Replace the tert-butyl group with deuterated analogs to slow oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.